
3,6-Dichloro-4,5-dihydroxynaphthalene-2,7-disulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dichloro-4,5-dihydroxynaphthalene-2,7-disulfonate is a chemical compound known for its unique structural properties and diverse applications in various fields. It is characterized by the presence of two chlorine atoms, two hydroxyl groups, and two sulfonate groups attached to a naphthalene ring. This compound is often used in scientific research and industrial applications due to its reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-4,5-dihydroxynaphthalene-2,7-disulfonate typically involves the chlorination of 4,5-dihydroxynaphthalene-2,7-disulfonic acid. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 3 and 6 positions of the naphthalene ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent like dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction parameters to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
3,6-Dichloro-4,5-dihydroxynaphthalene-2,7-disulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the hydroxyl groups to hydrogen atoms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dechlorinated or fully reduced naphthalene derivatives.
Substitution: Formation of substituted naphthalene derivatives with various functional groups.
科学的研究の応用
3,6-Dichloro-4,5-dihydroxynaphthalene-2,7-disulfonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of chelating agents and as a component in various industrial processes.
作用機序
The mechanism of action of 3,6-Dichloro-4,5-dihydroxynaphthalene-2,7-disulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl and sulfonate groups allow it to form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. The chlorine atoms may also participate in halogen bonding, further modulating the compound’s effects .
類似化合物との比較
Similar Compounds
4,5-Dihydroxynaphthalene-2,7-disulfonic acid: Lacks the chlorine atoms, resulting in different reactivity and applications.
3,6-Dihydroxynaphthalene-2,7-disulfonic acid: Similar structure but without the chlorine atoms, leading to variations in chemical behavior.
1,8-Dihydroxynaphthalene-3,6-disulfonic acid: Different substitution pattern on the naphthalene ring, affecting its properties.
Uniqueness
3,6-Dichloro-4,5-dihydroxynaphthalene-2,7-disulfonate is unique due to the presence of both chlorine and hydroxyl groups on the naphthalene ring, which imparts distinct reactivity and makes it suitable for specific applications in research and industry .
特性
分子式 |
C10H4Cl2O8S2-2 |
|---|---|
分子量 |
387.2 g/mol |
IUPAC名 |
3,6-dichloro-4,5-dihydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C10H6Cl2O8S2/c11-7-4(21(15,16)17)1-3-2-5(22(18,19)20)8(12)10(14)6(3)9(7)13/h1-2,13-14H,(H,15,16,17)(H,18,19,20)/p-2 |
InChIキー |
MUVMOZAAOKBDPR-UHFFFAOYSA-L |
正規SMILES |
C1=C2C=C(C(=C(C2=C(C(=C1S(=O)(=O)[O-])Cl)O)O)Cl)S(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


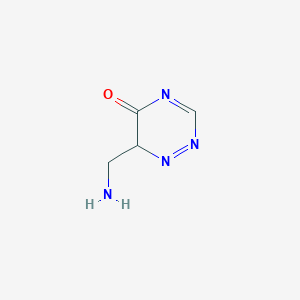
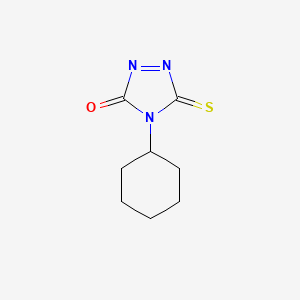
![[(1-isopropyl-1H-pyrazol-3-yl)methyl]pentylamine](/img/structure/B12348548.png)
![2-[2-methyl-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-indol-3-yl]ethanamine](/img/structure/B12348553.png)
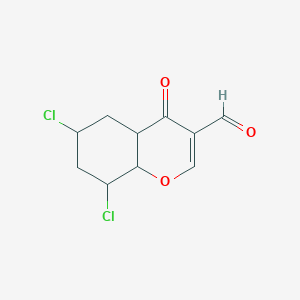
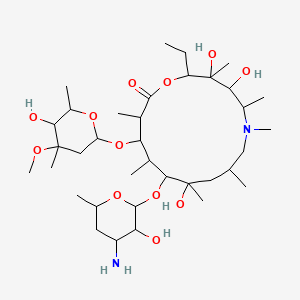
![2-[(2-Aminoethyl)(carboxymethyl)amino]acetic acid; bis(propanoic acid)](/img/structure/B12348564.png)
![Spiro[azetidine-3,3'-indolin]-2'-one trifluoromethanesulfonate](/img/structure/B12348578.png)
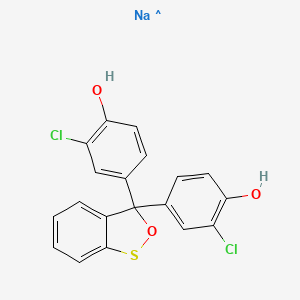
![1-(2-fluorophenyl)-3-methyl-6-oxo-3aH-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B12348588.png)
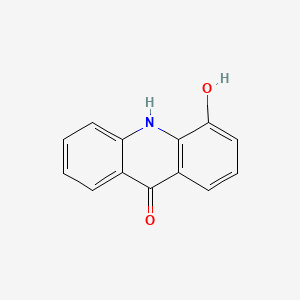

![4-Oxo-4-[2-(pyridin-3-yl)piperidin-1-yl]butanoic acid](/img/structure/B12348604.png)
![(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21E,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B12348609.png)
